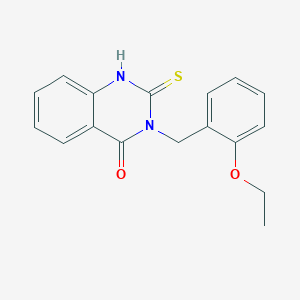
3-(2-ethoxybenzyl)-2-sulfanyl-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethoxybenzyl)-2-sulfanyl-4(3H)-quinazolinone is a heterocyclic compound that features a quinazolinone core substituted with an ethoxybenzyl group and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxybenzyl)-2-sulfanyl-4(3H)-quinazolinone typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Ethoxybenzyl Group: The ethoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinazolinone core reacts with 2-ethoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where the quinazolinone derivative reacts with a thiol compound under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxybenzyl)-2-sulfanyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Dihydroquinazolinone derivatives
Substitution: Substituted quinazolinone derivatives
Scientific Research Applications
3-(2-Ethoxybenzyl)-2-sulfanyl-4(3H)-quinazolinone has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-ethoxybenzyl)-2-sulfanyl-4(3H)-quinazolinone involves its interaction with molecular targets such as enzymes and receptors. The ethoxybenzyl group can enhance the compound’s binding affinity to these targets, while the sulfanyl group can participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxybenzyl)-2-sulfanyl-4(3H)-quinazolinone
- 3-(2-Chlorobenzyl)-2-sulfanyl-4(3H)-quinazolinone
- 3-(2-Methylbenzyl)-2-sulfanyl-4(3H)-quinazolinone
Uniqueness
3-(2-Ethoxybenzyl)-2-sulfanyl-4(3H)-quinazolinone is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C17H16N2O2S |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-[(2-ethoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C17H16N2O2S/c1-2-21-15-10-6-3-7-12(15)11-19-16(20)13-8-4-5-9-14(13)18-17(19)22/h3-10H,2,11H2,1H3,(H,18,22) |
InChI Key |
QBPIJHGQJVEKNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10945119.png)
![4-({[2,4-dichloro-5-(morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10945128.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10945132.png)
![N-(4-{[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]amino}phenyl)acetamide](/img/structure/B10945137.png)
![3-Amino-N~2~-(2-methoxydibenzo[B,D]furan-3-YL)-4-methyl-6-(trifluoromethyl)thieno[2,3-B]pyridine-2-carboxamide](/img/structure/B10945138.png)
![2-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10945152.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10945156.png)
![4-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B10945163.png)
![[5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][3-(4-fluorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10945166.png)
![1-[2-(3,4-Dichlorophenyl)-1,3-thiazolidin-3-yl]-2-(2,4,6-trichlorophenoxy)ethanone](/img/structure/B10945173.png)
![(5E)-3-ethyl-5-[(1-methyl-1H-pyrazol-3-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B10945174.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10945176.png)
![3-chloro-N-(3,5-dimethyl-1,2-oxazol-4-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10945178.png)
![Methyl 2-{[5-bromo-2-(difluoromethoxy)benzoyl]amino}acetate](/img/structure/B10945180.png)
